molecular formula C6H5ClN2OS B1595132 (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol CAS No. 24918-13-6

(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol

Cat. No.: B1595132
CAS No.: 24918-13-6
M. Wt: 188.64 g/mol
InChI Key: PWHRIJYPBNUZLZ-UHFFFAOYSA-N
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Description

(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol is a chemical compound with the molecular formula C6H5ClN2OS and a molecular weight of 188.63 g/mol . This compound is characterized by the presence of a chloro-substituted imidazo-thiazole ring structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with chloroacetaldehyde in the presence of a base to form the imidazo-thiazole ring. The resulting intermediate is then chlorinated to introduce the chloro substituent at the 6-position. Finally, the hydroxymethyl group is introduced through a nucleophilic substitution reaction using formaldehyde .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and hydroxymethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol include:

Uniqueness

The uniqueness of this compound lies in its specific chloro substituent, which imparts distinct chemical reactivity and biological activity compared to its bromo, iodo, and fluoro analogs. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2OS/c7-5-4(3-10)9-1-2-11-6(9)8-5/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHRIJYPBNUZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318552
Record name (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24918-13-6
Record name 24918-13-6
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Record name (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methanol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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